3-[(2,6-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
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Overview
Description
3-[(2,6-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group, a sulfanyl linkage, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multiple steps The sulfanyl linkage is then formed via a thiolation reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The dichlorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The dichlorobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the sulfanyl linkage can form reversible covalent bonds with thiol groups in enzymes. The tetrahydroisoquinoline core may interact with various receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- 3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one
- 3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline
Uniqueness
Compared to similar compounds, 3-[(2,6-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile stands out due to its tetrahydroisoquinoline core, which imparts unique chemical and biological properties. This core structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2S/c1-11-12-5-2-3-6-13(12)14(9-21)18(22-11)23-10-15-16(19)7-4-8-17(15)20/h4,7-8H,2-3,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDSGRUGDVNTHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=C(C(=N1)SCC3=C(C=CC=C3Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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